molecular formula C14H22N4O2S B6441857 2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine CAS No. 2548983-92-0

2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine

Cat. No. B6441857
CAS RN: 2548983-92-0
M. Wt: 310.42 g/mol
InChI Key: FNVBXPRLMRIRAF-UHFFFAOYSA-N
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Description

“2-cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered ring containing two nitrogen atoms. The position of these nitrogen atoms can vary, leading to different isomeric forms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can be complex. For example, the catalytic protodeboronation of alkyl boronic esters has been reported, which involves a radical approach .

Scientific Research Applications

Regioselective Synthesis

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities . The regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Antimicrobial and Antibacterial Activities

Pyrimidines are reported to exhibit antimicrobial and antibacterial activities . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Anticancer Applications

Pyrimidines have been used in the treatment of various types of cancer . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antifungal Applications

Pyrimidine derivatives have been reported to have antifungal properties . This makes them useful in the development of new antifungal drugs.

Antiparasitic Applications

Pyrimidines have also been used in the treatment of parasitic infections . Their antiparasitic properties make them valuable in the development of new treatments for parasitic diseases.

Cardiovascular Agents and Antihypertensive Applications

Pyrimidines have been used as cardiovascular agents and in the treatment of hypertension . This makes them valuable in the development of new treatments for cardiovascular diseases and hypertension.

Anti-Inflammatory and Analgesic Applications

Pyrimidines have been reported to have anti-inflammatory and analgesic activities . This makes them useful in the development of new anti-inflammatory and analgesic drugs.

Antidiabetic Applications

Pyrimidines have been used in the treatment of diabetes . Their antidiabetic properties make them valuable in the development of new treatments for diabetes.

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their specific structure and function. For instance, some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties .

Future Directions

The future directions in the research and development of pyrimidine derivatives are promising. They have potential applications in the treatment of various diseases, including neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

2-cyclopropyl-4-ethyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-3-12-10-13(16-14(15-12)11-4-5-11)17-6-8-18(9-7-17)21(2,19)20/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVBXPRLMRIRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-ethyl-6-(4-methanesulfonylpiperazin-1-yl)pyrimidine

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